Ralgro

Description

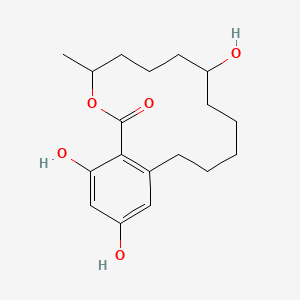

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTTZBARDOXEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860370 | |

| Record name | 7,14,16-Trihydroxy-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zeranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55331-29-8, 26538-44-3 | |

| Record name | 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055331298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,14,16-Trihydroxy-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zeranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182 - 184 °C | |

| Record name | Zeranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacokinetics and Metabolism in Livestock and Biological Systems

Absorption and Systemic Distribution Dynamics in Target Species (e.g., Bovine, Ovine)

Following subcutaneous implantation in the ear of cattle, zeranol (B1682423) is absorbed into the systemic circulation fao.org. Studies using radiolabeled zeranol in cattle have shown that the compound is absorbed and distributed to various tissues fao.org. Residue levels in edible tissues are generally low, with the maximum residue typically found in the liver fao.org. The residue level in muscle is considerably lower than in the liver fao.org. In sheep, zeranol is also absorbed and metabolized researchgate.netapvma.gov.au.

Biotransformation Pathways and Metabolite Characterization

Zeranol undergoes significant biotransformation in mammals fao.orgnih.gov. The metabolism primarily occurs in the liver nih.gov.

Phase I Metabolic Transformations (e.g., hydroxylation, reduction)

Phase I metabolism of zeranol involves enzymatic modifications such as oxidation and reduction wikipedia.orgnih.govnih.gov. A key Phase I transformation is the dehydrogenation of zeranol, which produces zearalanone (B192696) as a major metabolite nih.govnih.govnih.gov. Reduction of zeranol can lead to the formation of taleranol (β-zearalanol), which is considered a minor metabolite nih.govnih.govnih.govwikipedia.org. Aromatic hydroxylation of zeranol, catalyzed by cytochrome P450 enzymes, can also occur, leading to the formation of hydroxylated metabolites like 13-hydroxy-alpha-zearalanol and 15-hydroxy-alpha-zearalanol nih.gov.

Phase II Conjugation Reactions (e.g., glucuronidation, sulfation)

Following Phase I transformations, zeranol and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation wikipedia.orgnih.govnottingham.ac.uknih.govlongdom.org. These reactions involve the attachment of polar groups, such as glucuronic acid or sulfate (B86663), to the parent compound or its Phase I metabolites nih.govnottingham.ac.uklongdom.org. This conjugation increases water solubility, facilitating excretion nottingham.ac.uklongdom.org. Glucuronidation is identified as a major Phase II metabolic process in animals researchgate.net. Sulfation is considered a minor conjugation pathway researchgate.net. Conjugation can occur at various hydroxyl groups on the zeranol molecule and its metabolites nih.gov.

Identification of Key Metabolites: Zearalanone, Taleranol, Hydroxy-zeranol

Several key metabolites of zeranol have been identified. Zearalanone is a major Phase I metabolite, formed by the oxidation of zeranol wikipedia.orgnih.govnih.govresearchgate.nettandfonline.com. Taleranol (β-zearalanol), an epimer of zeranol, is another identified metabolite, typically considered minor wikipedia.orgnih.govnih.govwikipedia.orgresearchgate.nettandfonline.com. Hydroxy-zeranol has also been isolated as a more polar minor metabolite, observed in species like humans nih.govtandfonline.comresearchgate.net.

Excretion Kinetics and Routes (e.g., urinary, fecal, biliary)

Zeranol and its metabolites are excreted from the body through various routes, primarily urine and feces wikipedia.orgnih.govslideshare.net. Excretion occurs as both free compounds and conjugates (glucuronides and/or sulfates) fao.orgnih.gov. In cattle, studies with radiolabeled zeranol showed recovery of radioactivity in both urine and feces fao.org. The proportion of excretion via urine versus feces can vary among species nih.govplos.org. Biliary excretion also plays a role in the elimination of zeranol and its metabolites in some species, with subsequent excretion in feces nih.govplos.org.

Comparative Metabolism Across Animal Models (e.g., cattle, sheep, rats, monkeys)

The metabolism of zeranol exhibits variations across different animal species wikipedia.orgnih.gov. While zearalanone and taleranol are consistently observed as major Phase I metabolites in all mammals studied, the ratios of zeranol to zearalanone to taleranol in tissues and excreta differ between species fao.org. The extent and rates of metabolic reactions also vary, contributing to interspecies differences in the metabolic profile researchgate.netplos.org. For instance, the predominant route of excretion can differ, with urinary excretion being more significant in some species (e.g., humans, rabbits) while fecal elimination is major in others (e.g., dogs, rats) nih.govplos.org. Studies have investigated the disposition and metabolism of zeranol in cattle, sheep, rats, rabbits, dogs, and monkeys, highlighting these species-specific differences wikipedia.orgfao.orgnih.gov.

Table of Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Zeranol | 2999413 |

| Zearalanone | 108003 |

| Taleranol | 65434 |

| Hydroxy-zeranol | Not readily available as a single PubChem entry for a specific isomer mentioned in the context of zeranol metabolism. |

Data Table Example (Illustrative - based on general findings, specific quantitative data varies by study and species):

While precise, directly comparable quantitative data across all species and metabolites in a single source is limited, the following table illustrates the types of data that research provides regarding metabolite distribution in excreta, based on findings in the search results fao.org:

| Species | Sample Type | Zeranol (% of total residue) | Zearalanone (% of total residue) | Taleranol (% of total residue) | Polar/Other Metabolites (% of total residue) |

| Cattle | Urine (Hydrolyzed) | ~25% | ~12% | ~17% | ~43.5% |

| Cattle | Feces | ~21.5-32.9% | ~17.8% | ~7.1-19.5% | ~12.6% |

| Cattle | Liver | ~24.1-32.4% | ~32.8% | ~4.1-20.3% | ~34.0% |

Note: This table is an illustrative representation based on the characterization of residues in one study fao.org. Actual percentages can vary based on factors such as time after administration, dose, and specific analytical methods used.

Influence of Administration Method on Pharmacokinetic Profiles

The primary method of administering zeranol to livestock for growth promotion is via subcutaneous implantation, typically in the ear nih.govnih.govuni.luwikipedia.orgwikipedia.orgwikipedia.org. This route is designed to provide a slow, sustained release of the compound over an extended period.

Following subcutaneous implantation in cattle, zeranol is absorbed from the implant site. Studies using radiolabeled zeranol have shown that tissue residues peak between 5 and 15 days post-implantation nih.gov. Subsequently, the levels gradually decline over time as the compound is released and metabolized. Approximately 60% of the initial dose has been reported to remain at the implant site after 65 days nih.gov.

The distribution of zeranol and its metabolites in tissues has been examined following subcutaneous implantation. The liver is identified as a main organ of deposition for zeranol, its primary metabolite zearalanone, and the minor metabolite taleranol. Residue levels in edible tissues are generally low. For instance, in cattle implanted with 36 mg of tritiated zeranol, residue levels determined radiometrically 45 days post-implantation were reported as ≤ 2 ppb in liver, ≤ 1 ppb in kidney and fat, and ≤ 0.2 ppb in muscle and plasma. Another quantitative study in bovine tissues using gas chromatography/mass spectrometry showed residue levels in liver, muscle, kidney, bile, serum, and urine, with liver exhibiting the highest concentrations.

Metabolism of zeranol in livestock primarily involves reduction to zearalanone and taleranol (β-zearalanol). These metabolites, along with the parent compound, are excreted. Excretion following subcutaneous implantation in cattle occurs via both urine and feces. Approximately 12-18% of the depleting dose from the implant has been recovered in urine, while 21-34% has been recovered in feces nih.gov. Zeranol and its metabolites are excreted as both free compounds and conjugates, such as glucuronides and/or sulfates nih.gov.

While subcutaneous implantation is the standard route in livestock, other administration methods have been explored in research settings or in other species, providing some insight into potential pharmacokinetic differences. Oral administration of zearalenone (B1683625), the precursor to zeranol, in poultry, pigs, and donkeys has shown rapid absorption but varying bioavailability depending on the species. For instance, low absolute oral bioavailability (6.87 - 10.28%) was observed in poultry. Intravenous administration has been used in studies in steers for tissue collection purposes nih.gov, but detailed comparative pharmacokinetic profiles across different routes (subcutaneous implant vs. oral vs. intravenous) within the same livestock species with comprehensive parameters like Cmax, Tmax, AUC, and half-life are not extensively documented in the provided search results. The sustained release characteristic of the subcutaneous implant is a key factor influencing the prolonged presence of zeranol and its metabolites in the animal's system compared to what would likely be observed with single oral or intravenous doses, which would typically result in higher peak concentrations and faster elimination.

The composition of residues in excreta and tissues following subcutaneous implantation in cattle highlights the metabolic transformation and excretion pathways. The following table summarizes the approximate composition of residues in urine, feces, liver, and kidney based on analysis of radioactivity following administration of 3H-zeranol nih.gov:

| Matrix | Without Hydrolysis (%) | With Hydrolysis (%) |

|---|---|---|

| Urine | ||

| Zeranol | 25 | 98 |

| Zearalanone | 12 | 52 |

| Taleranol | 10-15 | 17 |

| Polar | 17 | 3.8 |

| Feces | ||

| Zeranol | 25 | 43.5 |

| Zearalanone | 12 | 4 |

| Taleranol | 98 | 21.5-32.9 |

| Polar | 52 | 17.8 |

| Liver | ||

| Zeranol | 17 | 7.1-19.5 |

| Zearalanone | 3.8 | 12.6 |

| Taleranol | 43.5 | 24.1-32.4 |

| Polar | 4 | 32.8 |

| Kidney | ||

| Zeranol | 21.5-32.9 | 4.1-20.3 |

| Zearalanone | 17.8 | 34.0 |

| Taleranol | 7.1-19.5 | - |

| Polar | 12.6 | - |

Note: Data extracted from a summary table; specific values may vary depending on the study and time point nih.gov. Hydrolysis typically refers to enzymatic treatment to cleave conjugates.

This table illustrates that a significant portion of zeranol and its metabolites are present as conjugates, which are cleaved by hydrolysis. The distribution of parent compound and metabolites varies between matrices, with taleranol being a prominent metabolite in feces and liver nih.gov.

Physiological and Endocrine Mechanisms of Action in Animal Models

Modulation of the Hypothalamic-Pituitary-Somatotropic Axis

The somatotropic axis, involving the hypothalamus, pituitary gland, and insulin-like growth factors (IGFs), is a primary target for the growth-promoting actions of anabolic agents like zeranol (B1682423). msdvetmanual.comokstate.edu Estrogenic compounds such as zeranol are thought to modify either the pituitary or the hypothalamus, thereby increasing the pituitary's responsiveness to growth hormone-releasing hormone (GHRH) and consequently enhancing growth hormone (GH) secretion. okstate.edu Studies in male mice also indicate that zeranol can interfere with sex hormone levels by affecting the hypothalamic-pituitary-testicular axis. nih.gov

Stimulation of Pituitary Gland Morphology and Function

Research in animal models has demonstrated that zeranol can influence the morphology and function of the pituitary gland. In lambs, zeranol administration has been shown to increase pituitary weight significantly. nih.gov Histological studies in lambs implanted with zeranol revealed changes in the pituitary gland, including a decrease in the number of FSH- and ICSH-cells, suggesting altered cellular composition and activity. ekb.eg Magnetic resonance imaging (MRI) has been successfully employed to visualize and document the effect of zeranol on pituitary gland growth in sheep, showing a notable increase in pituitary volume in zeranol-treated animals compared to controls. nih.gov This morphological change is consistent with the understanding that zeranol can stimulate the pituitary gland to release GH. nih.gov

The following table summarizes findings on pituitary gland weight in lambs treated with zeranol:

| Animal Model | Treatment (Zeranol Dose) | Pituitary Weight Change | Significance | Source |

| Lambs (wethers) | 12 mg implanted at 30-d intervals | Increased by 166% | P = 0.001 | nih.gov |

Regulation of Growth Hormone (GH) Secretion and Release Kinetics

Zeranol has a significant impact on the secretion and release patterns of growth hormone. Studies in lambs have shown that zeranol increases mean serum GH concentrations, baseline GH levels, and GH pulse amplitude. nih.gov Similarly, in wethers, zeranol increased serum GH concentrations, with this effect appearing to be primarily a consequence of increased pulse amplitude. nih.gov

In vitro studies using isolated pituitary cells from lambs and rats have provided further insight into zeranol's effects on GH release. While static primary cell cultures of rat and ovine cells did not consistently show a response to zeranol, dissociated cells from lambs in perifusion culture exhibited significant increases in GH release upon exposure to zeranol pulses. nih.gov Notably, dissociated cells from juvenile lamb pituitaries consistently showed up to tenfold increases in GH release within minutes of zeranol exposure. nih.gov These findings support the hypothesis that zeranol can increase the sensitivity of the pituitary gland to GHRH, leading to elevated GH levels. k-state.edu Conversely, in vitro treatment of bovine anterior pituitary cells with relatively low concentrations of zeranol (0.001 nM-1 nM) was found to suppress luteinizing hormone (LH) production through a rapid, non-genomic mechanism involving the G protein-coupled receptor 30 (GPR30). researchgate.net

Influence on Insulin-like Growth Factor-I (IGF-I) Production and Activity

The following table illustrates the effect of zeranol on GH and IGF-I levels in lambs:

| Animal Model | Treatment (Zeranol Dose) | Mean Serum GH Change | Baseline GH Change | GH Pulse Amplitude Change | IGF-I Change | Source |

| Lambs (wethers) | 12 mg implanted at 30-d intervals | Increased by 52% | Increased by 34% | Increased by 59% | Increased by 53% | nih.gov |

Cellular and Molecular Signaling Pathways

Zeranol's effects at the cellular level are primarily mediated through its interaction with estrogen receptors and its influence on pathways regulating cell proliferation and differentiation. covetrus.comtandfonline.comwisc.eduiiarjournals.orgmdpi.comiiarjournals.orgdrugbank.com

Estrogen Receptor-Mediated Signaling

Zeranol functions as a non-steroidal estrogen agonist and exhibits estrogenic activity by binding to estrogen receptors (ERs). covetrus.commsdvetmanual.comtandfonline.comdrugbank.com It has been shown to bind to rat hepatic estrogen receptors with approximately 30% of the affinity of estradiol (B170435). wisc.edu Furthermore, zeranol can bind to the active site of human estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) in a manner similar to that of 17β-estradiol. iiarjournals.orgiiarjournals.org Estrogen receptors are intracellular receptors that, upon binding to estrogenic compounds like zeranol, translocate to the nucleus, where they can regulate gene transcription and activate signal transduction pathways. mdpi.com ER-α is primarily associated with mediating the differentiation and proliferation of epithelial cells, while ER-β is thought to play a role in mediating apoptosis. mdpi.com Zeranol's ability to activate estrogen receptor-dependent cell proliferation has been observed in mammary gland cells. tandfonline.com Beyond nuclear receptors, zeranol has also been shown to suppress LH secretion in bovine anterior pituitary cells through a rapid, non-genomic mechanism involving the G protein-coupled receptor 30 (GPR30) at low concentrations. researchgate.net Estrogens, including zeranol, induce the proliferation of epithelial cells in tissues like the mammary gland mainly by binding to ERs and modulating the expression of downstream genes. iiarjournals.org

Impact on Cell Proliferation and Differentiation Pathways (e.g., preadipocytes, epithelial cells)

Zeranol has a notable impact on cell proliferation and differentiation, particularly in preadipocytes and epithelial cells. Studies in beef heifers have demonstrated that zeranol enhances the proliferation of pre-adipocytes. researchgate.netnih.gov This effect appears to be mediated, at least in part, by the modulation of key cell cycle regulators. Zeranol implantation in beef heifers was found to greatly enhance preadipocyte proliferation by elevating the expression of cyclin D1 and reducing the expression of p53. researchgate.net Further research confirmed that zeranol up-regulated cyclin D1 and down-regulated p53 in pre-adipocytes isolated from zeranol-implanted heifers. nih.gov The stimulation of pre-adipocyte division by both zeranol and estradiol is thought to be partially mediated by this up-regulation of cyclin D1 and down-regulation of p53 at both mRNA and protein levels. nih.gov

Beyond preadipocytes, zeranol has also been shown to affect epithelial cell proliferation. In vitro studies using human normal breast epithelial cells demonstrated that zeranol can induce their transformation to a pre-cancerous phenotype and increase the proliferation of both normal and cancerous breast epithelial cells in a dose-dependent manner. iiarjournals.org Serum derived from zeranol-implanted rats also promoted the proliferation of human breast cancer cells (MCF-7) and primary cultured human breast epithelial cells, correlating with the up-regulation of cyclin D1 and down-regulation of p53 and p21 expression. iiarjournals.org

The stromal tissue, including preadipocytes and adipocytes in various differentiation states, plays a crucial role in regulating the proliferation and migration of breast epithelial cells. conicet.gov.ar Adipocyte differentiation itself can influence these processes. conicet.gov.ar While zeranol promotes pre-adipocyte proliferation, the differentiation of pre-adipocytes into mature adipocytes is a complex process influenced by various factors, including growth factors like IGF-I, which is critical for pre-adipocyte survival, proliferation, and differentiation. frontiersin.org The TGF-β pathway, for instance, stimulates pre-adipocyte proliferation but inhibits their differentiation into mature adipocytes. frontiersin.org MicroRNAs (miRNAs) have also been implicated in regulating adipogenesis; for example, miR-152 has been shown to inhibit pre-adipocyte proliferation while promoting their differentiation in 3T3-L1 cells. mdpi.com

The following table summarizes findings on zeranol's effects on pre-adipocyte proliferation and gene expression:

| Cell Type | Animal Model Source | Treatment | Effect on Proliferation | Effect on Cyclin D1 | Effect on p53 | Source |

| Pre-adipocytes | Beef heifers | Zeranol implantation | Enhanced (12-fold faster growth) | Up-regulated | Down-regulated | researchgate.netnih.gov |

Gene Expression Modulation (e.g., cyclin D1, p53)

Research indicates that zeranol can modulate the expression of genes involved in cell cycle regulation, such as cyclin D1 and p53. Studies have shown that zeranol can up-regulate cyclin D1 expression and down-regulate p53 expression in pre-adipocytes isolated from beef heifers. researchgate.netresearchgate.netnih.gov This modulation is associated with enhanced proliferation of these cells. researchgate.net Similarly, studies in human breast cancer cells have demonstrated that zeranol can increase cyclin D1 and decrease p53 expression at both mRNA and protein levels, contributing to cell proliferation. nih.goviiarjournals.orgnih.gov

Data on Zeranol's Effect on Cyclin D1 and p53 mRNA Expression

| Cell Type | Zeranol Concentration (nM) | Cyclin D1 mRNA Expression (Fold Change vs Control) | p53 mRNA Expression (% of Control) | Source |

| RMIHPAs (Heifer Preadipocytes) | 10 | ~1.4 | ~74 | researchgate.net |

| RMIHPAs (Heifer Preadipocytes) | 50 | ~2.03 | ~53 | researchgate.net |

| CHPAs (Heifer Preadipocytes) | 2 | No significant effect | 95 | researchgate.net |

| CHPAs (Heifer Preadipocytes) | 10 | No significant effect | 64 | researchgate.net |

| CHPAs (Heifer Preadipocytes) | 50 | No significant effect | 58 | researchgate.net |

| MCF-7 Cells | Relevant concentration in serum | Increased | Decreased | nih.gov |

| MCF-7 Adr Cells | 30 | Increased (alone and with leptin) | Reduced (with leptin) | iiarjournals.org |

| PCHBECs | Serum from implanted rats | Up-regulated | Down-regulated | nih.gov |

Aromatase Activity and Estrogen Biosynthesis in Adipose Tissue

Zeranol has been shown to influence aromatase activity and estrogen biosynthesis, particularly in adipose tissue. Studies using primary cultured human breast preadipocytes demonstrated that low concentrations of zeranol (2-50 nM) significantly promoted aromatase mRNA expression, aromatase activity, and estrogen production. researchgate.netspandidos-publications.comspandidos-publications.comnih.gov This suggests that zeranol can act as an aromatase activator, increasing local estrogen levels in adipose tissue. researchgate.netspandidos-publications.comspandidos-publications.comnih.goviiarjournals.org This increased estrogen biosynthesis in adipose tissue is proposed as a mechanism by which zeranol may stimulate cell proliferation. researchgate.netspandidos-publications.comspandidos-publications.comnih.goviiarjournals.org

Data on Zeranol's Effect on Aromatase Activity and Estrogen Production in Human Breast Preadipocytes

| Zeranol Concentration (nM) | Aromatase mRNA Expression | Aromatase Activity | Estrogen Production | Source |

| 2-50 | Significantly promoted | Significantly promoted | Significantly promoted | researchgate.netspandidos-publications.comspandidos-publications.comnih.gov |

Effects on Nitrogen Metabolism and Protein Accretion

Zeranol, as an anabolic agent, is known to influence nitrogen metabolism and protein accretion in livestock. Anabolic substances with hormonal properties act on animal metabolic processes, improving nitrogen balance and increasing protein production. scielo.brscielo.br Zeranol administration has been related to promoting the retention of body protein, leading to an increase in muscle protein. scielo.br Studies have reported positive effects of zeranol on nitrogen retention in veal calves, with increases comparable to those observed with other hormonal treatments. fao.org

Influence on Lipid Metabolism and Adipose Tissue Deposition

Anabolic implants, including those containing zeranol, can improve growth rate and feed efficiency by reducing fat deposition in farm animals. tandfonline.com While the primary effect of zeranol is often linked to protein accretion, its influence on lipid metabolism contributes to changes in carcass composition.

Impact on Reproductive Endocrinology and Behavior in Livestock

Zeranol's estrogenic activity can impact the reproductive endocrinology and behavior of livestock, particularly when administered at certain ages or doses. uga.educovetrus.comrsc.org

Oestrous Cycle Dynamics and Hormonal Profiles (e.g., progesterone)

The effects of zeranol on the oestrous cycle and hormonal profiles in mature cows have been investigated. Administration of zeranol implants during different phases of the oestrous cycle did not alter the length or persistence of the cycles, and progesterone (B1679170) profiles were not significantly different from untreated cows in one study. cambridge.orgcambridge.org However, some cows treated with zeranol exhibited a prolonged oestrus. cambridge.orgcambridge.org The regularity of oestrous cycles in treated cows in this study suggested the possibility of using zeranol in post-partum beef cows without negatively impacting reproductive efficiency. cambridge.orgcambridge.org Conversely, administering zeranol implants at birth has been shown to reduce pregnancy rates in heifers. uga.edu The effects on reproductive performance may be related to negative feedback on gonadotropin secretion. cambridge.org

Alterations in Sexual Behavior and Libido

Zeranol implantation has been reported to influence sexual behavior in livestock. In bulls, implantation has been associated with increased docility and lower libido measurements compared to non-implanted intact males. makhillpublications.co Zeranol implantation shortly after birth has been reported to reduce masculinity and decrease behavior problems in bulls. makhillpublications.co

Histological Changes in Reproductive Organs (e.g., urethra, prostate, uterus)

Studies in animal models have investigated the histological effects of zeranol on reproductive organs, including the urethra, prostate, and uterus.

In lambs, implantation with zeranol resulted in changes in the urogenital tracts, including the urethra and uterus nih.gov. These changes were observed to be similar to those seen after treatment with exogenous estrogens nih.gov. A study comparing zeranol and diethylstilbestrol (B1670540) (DES) in lambs found that while both compounds caused changes, DES exhibited higher estrogenic activity, and their combined use resulted in additive estrogenic effects on these tissues nih.gov.

Research focusing on the prostate tissues of ram lambs implanted with increasing doses of zeranol revealed variable degrees of epithelial changes, such as hyperplasia and squamous metaplasia of the glandular epithelium researchgate.net. Histological observations included desquamation and focal infiltrations of inflammatory cells researchgate.net. Hyperplasia and metaplasia of the epithelium of the collecting duct and a mild increase in interstitial cells were common findings in the prostates of treated groups researchgate.net. In the pelvic urethra of treated lambs, the transitional epithelium transformed into squamous epithelium, which was thicker than in the control group researchgate.net. The striated muscle surrounding the prostate and urethra also showed hypertrophy in the treatment groups, with the intensity of these changes increasing with higher zeranol doses researchgate.net. Cellular proliferation markers, such as AgNOR counts and PCNA index, were used to assess these changes, indicating their value in evaluating the epithelial components of the ram prostate researchgate.net.

Studies in chinchillas have also described the effect of zeranol on the histological structure of the uterus, noting intense vascular congestion of the endometrium and changes in the histological organization of the uterus pvj.com.pk. Furthermore, research in male chinchillas implanted with zeranol demonstrated significant reductions in testicular weight, length, width, and perimeter pvj.com.pk. Histological findings in the testes included a reduction in the tubular lumen, loss of epithelium, and the disappearance of spermatozoids in the seminiferous tubules pvj.com.pk. These findings suggest that zeranol can produce toxic effects on the testis, leading to degenerative damage in germ cells and Leydig cells, thereby affecting spermatogenesis pvj.com.pk. Similar observations of severely affected seminiferous tubules, with lumens devoid of spermatozoids and reduced serum testosterone (B1683101), have been reported in zeranol-treated rats pvj.com.pk.

| Animal Model | Organ(s) Studied | Histological Findings | Reference |

| Lambs | Urethra, Uterus | Changes similar to exogenous estrogen treatment | nih.gov |

| Ram Lambs | Prostate (glandular, pelvic urethra), Striated Muscle | Epithelial hyperplasia and squamous metaplasia, desquamation, inflammatory cell infiltration, muscle hypertrophy | researchgate.net |

| Chinchillas | Uterus | Intense vascular congestion of endometrium, changes in histological organization | pvj.com.pk |

| Chinchillas | Testis | Reduced tubular lumen, loss of epithelium, disappearance of spermatozoids, degenerative damage to germ and Leydig cells | pvj.com.pk |

| Rats | Testis | Severely affected seminiferous tubules, lumens deprived of spermatozoids | pvj.com.pk |

Interactions with Other Endogenous Hormones and Exogenous Compounds

Zeranol is known to interact with endogenous hormones, primarily due to its estrogenic activity t3db.caresearchgate.nettandfonline.com. It acts as an agonist at estrogen receptors (ERs), interfering with the binding of natural estrogens t3db.caresearchgate.net. Both zeranol and its precursor zearalenone (B1683625) can bind to the active site of human ERα and ERβ, similarly to 17β-estradiol iiarjournals.org. Zeranol is considered a potent estrogen receptor agonist both in vivo and in vitro researchgate.net. Its actions are described as resembling those of estradiol researchgate.nettandfonline.com.

Studies have shown that zeranol can influence the levels of endogenous hormones in animal models. In male mice, zeranol treatment decreased the levels of serum testosterone (T) and testicular T nih.gov. It also led to decreased levels of serum follicle-stimulating hormone (FSH) and luteinizing hormone (LH) nih.gov. These hormonal changes are consistent with the inhibitory effects of chemicals with estrogenic activities on sex hormone secretion nih.gov. The reduced levels of LH and damage to Leydig cells are suggested to contribute to decreased testosterone production nih.gov.

Zeranol's interaction with ERs can also influence cellular processes regulated by estrogen. For instance, zeranol stimulates the proliferation of ER-dependent cells, such as MCF-7 human breast cancer cells, which are commonly used to assess estrogenic activity researchgate.net.

Regarding interactions with exogenous compounds, research indicates potential interactions with various substances. Zeranol may decrease the anticoagulant activities of compounds like Defibrotide, Bemiparin, Betrixaban, and Dextran drugbank.com. It may also increase the thrombogenic activities of several compounds, including various monoclonal antibodies (e.g., Blinatumab, Brentuximab vedotin, Brodalumab, Burosumab, Caplacizumab, Capromab pendetide, Carlumab, Casirivimab, Catumaxomab, Cemiplimab, Certolizumab pegol, Belimumab, Benralizumab, Besilesomab, Bevacizumab, Bezlotoxumab, Bimekizumab) drugbank.com. Additionally, the serum concentration of certain corticosteroids (e.g., Deflazacort, Dexamethasone, Betamethasone, Budesonide) and tricyclic antidepressants (e.g., Desipramine, Dibenzepin, Butriptyline) can potentially be increased when combined with zeranol drugbank.com. Carprofen and Celecoxib may also increase the thrombogenic activities of zeranol drugbank.com.

Zeranol's interaction with exogenous compounds extends to other endocrine-active substances. Compared to endogenous hormones, synthetic endocrine-disrupting chemicals (S-EDCs) like zeranol are often described as weak partial agonists with significantly lower receptor affinities, requiring higher concentrations to elicit observable effects or displace natural hormones nih.gov. However, the potency of zeranol itself has been highlighted in comparisons with other potential endocrine disrupters, suggesting it may have a greater impact than some other S-EDCs present in food nih.gov.

The interaction of zeranol with other compounds can also involve enzymes. For example, some endocrine disruptors, including zeranol, may interact with in situ steroidogenesis by altering tissue components, such as increasing aromatase expression in certain tissues spandidos-publications.com. Zeranol has been shown to stimulate proliferation and aromatase activation in human breast preadipocytes spandidos-publications.com. This suggests that zeranol may increase estrogen production in breast adipose tissues, potentially promoting the proliferation of mammary cells spandidos-publications.com.

| Compound/Hormone Category | Type of Interaction with Zeranol | Notes | Reference |

| Endogenous Estrogens | Agonism at estrogen receptors, interference with natural estrogen binding | Resembles actions of estradiol, potent ER agonist | t3db.caresearchgate.nettandfonline.comiiarjournals.org |

| Testosterone (T) | Decreased serum and testicular levels | Observed in male mice | nih.gov |

| FSH, LH | Decreased serum levels | Observed in male mice | nih.gov |

| Anticoagulants (e.g., Defibrotide, Bemiparin) | Decreased anticoagulant activity | Potential interaction | drugbank.com |

| Monoclonal Antibodies (various) | Increased thrombogenic activity | Potential interaction | drugbank.com |

| Corticosteroids (e.g., Deflazacort, Dexamethasone) | Increased serum concentration | Potential interaction | drugbank.com |

| Tricyclic Antidepressants (e.g., Desipramine) | Increased serum concentration | Potential interaction | drugbank.com |

| Carprofen, Celecoxib | Increased thrombogenic activity of zeranol | Potential interaction | drugbank.com |

| Aromatase | Increased expression and activation | Observed in human breast preadipocytes, suggests increased local estrogen production | spandidos-publications.com |

| Leptin | Enhanced mitogenic activity of zeranol in human breast cancer cells, increased cyclin D1 expression | Observed in in vitro studies | iiarjournals.org |

| Gossypol | Suppressed mitogenic activity of zeranol enhanced by leptin | Observed in in vitro studies | iiarjournals.org |

Research on Livestock Performance and Carcass Trait Modulation

Growth Performance Metrics under Varied Research Conditions

Research into Ralgro's impact on growth performance has consistently demonstrated its efficacy in improving key production metrics. However, the extent of these improvements can vary depending on factors such as animal type, production phase, and environmental conditions.

The response in Average Daily Gain (ADG) to this compound implantation shows considerable variability across different studies and conditions. In suckling calves, a single this compound implant has been shown to increase weaning weight by an average of 23 pounds. merck-animal-health-usa.com One Canadian study involving suckling calves on pasture for 109 days reported an 8.5% increase in the rate of gain, from 2.46 lbs/day in non-implanted calves to 2.67 lbs/day in implanted calves. merck-animal-health.ca In a summary of 43 field studies with 3,068 steers, stockers implanted with this compound exhibited a 14.6% faster growth rate, which translated to an additional 22 pounds of gain over 125 days compared to controls. okstate.edu Similarly, a summary of 19 field studies involving 981 grazing steers and heifers noted a 20-pound gain advantage for those implanted with this compound. okstate.edu

The response to this compound can also be influenced by the breed of the animal. In a study comparing Sahiwal and crossbred (Sahiwal × Friesian) male calves, this compound implants significantly improved ADG in the crossbred calves, but no significant difference was observed in the purebred Sahiwal calves. researchgate.net This suggests a greater responsiveness to the anabolic agent in crossbred cattle. researchgate.net Research on Mexican crossbred steers grazing on Flint Hills pastures showed that implanted steers gained 23 pounds more than control steers over an 82- to 93-day grazing period, representing an 11.44% increase in weight gain. newprairiepress.org

Furthermore, studies have shown that implanting bulls with this compound can increase ADG. One study found a 6.6% increase in ADG from birth to the start of the feedlot phase and a 9.4% increase from the feedlot start to the first slaughter point. newprairiepress.org In lambs, zeranol (B1682423) has also been shown to improve ADG. A study on heavy finishing lambs reported a 25.0% greater cumulative ADG for implanted lambs over a 59-day period. mdpi.com However, some studies have reported no consistent growth response to this compound, indicating that factors such as animal age and weight, as well as implanting frequency, can influence the outcome. newprairiepress.orgnzsap.org

Improvements in feed conversion efficiency are a significant economic benefit associated with this compound. In feedlot heifers, a single implant resulted in a 5.5% improvement in feed efficiency compared to controls, with reimplanting providing an additional 1.9% improvement. k-state.edu A study on bulls showed an 8.2% improvement in feed efficiency with this compound implantation. newprairiepress.org Similarly, research involving various implant protocols in steers from pre-weaning through finishing demonstrated an 8.2% improvement in feed efficiency for the implanted groups. merck-animal-health-usa.com

In steers undergoing compensatory growth, zeranol implants improved feed conversion by 21.5%. nih.gov A study on heavy finishing lambs also noted a significant 35.2% improvement in gain efficiency for lambs implanted with zeranol. mdpi.com In crossbred calves, this compound implants were found to significantly enhance feed conversion efficiency (FCE). researchgate.net

Carcass Composition and Meat Quality Characteristics

This compound not only influences growth rates but also modulates the composition and quality of the resulting carcass.

The anabolic effects of zeranol can lead to increased muscle mass. Studies have reported that implanted animals had significantly greater ribeye areas than non-implanted animals. researchgate.net One study found that while control steers gained faster during the feedlot phase, steers that had been implanted with this compound during the grazing phase had higher cumulative weight gains across both pasture and feedlot phases. newprairiepress.org However, this study found no significant differences in ribeye area between the groups. newprairiepress.org In contrast, another study noted that some implant strategies increased longissimus muscle area compared with control animals. nih.gov Research in young bulls indicated that this compound treatment resulted in more muscle and less bone in the carcass, with these differences being mainly confined to the forequarter. nzsap.org

The effect of this compound on fat deposition can be variable. Some research indicates that implanting can result in fatter carcasses. newprairiepress.org A study on yearling beef steers found a significant treatment effect on the percentage of kidney, pelvic, and heart fat. tennessee.edu In this study, certain implant protocols resulted in carcasses with a lower percentage of kidney, pelvic, and heart fat compared to the control group and other treatment groups. tennessee.edu Conversely, a study on beef calves before weaning found that the backfat measurement of untreated animals increased more than that of the implanted animals at one of two research centers. nih.gov Other studies have reported that implant treatments can reduce fat deposition, as indicated by lower quality grades, without significantly affecting fat thickness. newprairiepress.orgresearchgate.net

The impact of this compound on dressing percentage—the proportion of the live animal weight that becomes carcass weight—appears to be inconsistent across studies. Several research trials have reported that implant treatments did not materially influence or have a significant effect on dressing percentage. newprairiepress.orgnewprairiepress.orgresearchgate.netnih.gov For example, a study on Sahiwal and crossbred calves noted that while this compound-implanted calves had better dressing percentages, the differences were not statistically significant. researchgate.net In one study on bulls, an inconsistency in dressing percentages within slaughter weight groups was observed that could not be explained by the treatment. newprairiepress.org However, it is generally noted that dressing percentage is similar for bulls and heifers. makhillpublications.co

Skeletal Development and Bone Characteristics

Research into the effects of this compound, a brand name for the chemical compound zeranol, on livestock has demonstrated notable influences on skeletal development and bone characteristics. Studies have explored these effects across different species, including cattle and sheep, revealing impacts on bone growth, mass, and mineral density.

In cattle, the administration of zeranol has been shown to affect bone growth, although the outcomes can vary depending on the age and sex of the animal. One study investigating the effects of zeranol on steers and bulls found that while the weights of the radio-ulna, metacarpal, and metatarsal bones were not significantly altered by the treatment, a notable decrease in the growth at the distal end of the radius was observed in treated cattle during the final two months of the experiment. scholaris.caualberta.ca Specifically, this reduction in growth was significant in both steers and bulls that received the implant. scholaris.caualberta.ca

Further research on cull cows and heifers indicated that zeranol treatment led to a decrease in both the mass and length of the radio-ulna bone. cdnsciencepub.comresearchgate.net The rate of bone growth at the distal end of the radio-ulna was also observed to decline with increasing age, ceasing around 4 to 5 years. cdnsciencepub.comresearchgate.net Interestingly, the same study noted that zeranol resulted in larger pelvic openings in both bulls and steers. scholaris.caualberta.ca

Table 1: Effect of Zeranol on Radio-Ulna Characteristics in Cull Cows and Heifers

| Characteristic | Treatment Group | Value | p-value |

| Radio-Ulna Mass | Zeranol | Decreased | 0.10 |

| Radio-Ulna Length | Zeranol | Decreased | 0.03 |

Utilizing dual-energy X-ray absorptiometry (DEXA), researchers measured whole-body bone mineral content (BMC) and bone mineral density (BMD). nih.govoup.com In lambs treated from birth, whole-body BMC and BMD were higher at earlier stages compared to control groups and those where treatment was initiated later. nih.govoup.com However, lambs that began treatment at a later age eventually caught up in terms of whole-body BMD to those treated from birth. nih.govoup.com

Table 2: Whole-Body Bone Mineral Density (BMD) in Castrated Male Lambs Under Different Zeranol Treatment Protocols

| Day of Study | Control Lambs (C-AGE) | Lambs Treated from Day 0 (E-0) | Lambs Treated from Day 90 (E-90) | Lambs Treated from Day 0 and 90 (E-0, 90) |

| Day 28 | Lower | Higher | Lower | Higher |

| Day 73 | Lower | Higher | Lower | Higher |

| Day 118 | Lower | Higher | Similar to E-0 and E-0, 90 | Higher |

| Day 163 | Lower | Higher | Similar to E-0 and E-0, 90 | Higher |

These findings suggest that zeranol can modulate skeletal development in livestock, with effects on both bone growth and mineralization. The specific outcomes appear to be influenced by factors such as the species, age, and timing of administration.

Advanced Analytical Methodologies for Zeranol and Its Metabolites in Biological Matrices

Chromatographic Techniques for Separation and Identification

Chromatographic methods coupled with mass spectrometry are the gold standard for the confirmatory analysis of Zeranol (B1682423) and its related compounds, offering high selectivity and sensitivity. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a technique used for the separation, identification, and quantification of components in a mixture. For Zeranol analysis, HPLC is often coupled with various detectors, such as a photodiode array detector. doaj.orgipb.ac.id Sample preparation typically involves extraction from the tissue with a solvent like methanol, followed by enzymatic hydrolysis and cleanup using partitioning techniques. nih.gov

One study investigating Zeranol residues in bovine meat utilized a deproteinizing extractant, purified the sample with a solid-phase extraction (SPE) cartridge, and then analyzed it by HPLC with a photo diode array detector at a wavelength of 262 nm. doaj.orgipb.ac.id The method demonstrated good performance, with recoveries ranging from 73.96% to 103.48% for concentrations between 2 and 10 ng/g. The limit of detection (LOD) and limit of quantification (LOQ) were established at 0.54 ng/g and 1.80 ng/g, respectively. doaj.orgipb.ac.id While effective, HPLC methods can be supplemented by other techniques for confirmation. researchgate.net

| Parameter | Value | Matrix | Spiked Concentration (ng/g) |

|---|---|---|---|

| Recovery | 73.96% - 103.48% | Bovine Meat | 2, 5, and 10 |

| Limit of Detection (LOD) | 0.54 ng/g | Bovine Meat | N/A |

| Limit of Quantification (LOQ) | 1.80 ng/g | Bovine Meat | N/A |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust confirmatory method for the analysis of Zeranol and its metabolites, including taleranol and zearalanone (B192696). nih.govresearchgate.net A critical step in GC-MS analysis of these compounds is derivatization, as they are nonvolatile and require chemical modification to increase their volatility. mdpi.comnih.gov Silylation is a common derivatization technique, using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogen atoms with trimethylsilyl (TMS) groups. researchgate.netyoutube.com

Sample preparation for GC-MS analysis often involves liquid-liquid extraction, solid-phase extraction (SPE) for cleanup, and subsequent derivatization. researchgate.net For instance, a method for bovine muscle involved methanol extraction, cleanup with immunoaffinity chromatography (IAC) columns, derivatization, and then GC-MS analysis. nih.gov This IAC-GC/MS method yielded limits of detection and quantification of 0.5 ng/g and 1.0 ng/g, respectively, for Zeranol and related compounds. Mean recoveries were reported to be between 79.6% and 110.7% at spiked levels of 1.0-5.0 ng/g. nih.gov Another study established a GC-MS method with LODs of 0.40–1.34 μg/kg and LOQs of 1.33–4.46 μg/kg in feed matrices. nih.gov

| Parameter | Value | Matrix | Spiked Concentration |

|---|---|---|---|

| LOD | 0.5 ng/g | Bovine Muscle | N/A |

| LOQ | 1.0 ng/g | Bovine Muscle | N/A |

| Recovery | 79.6% - 110.7% | Bovine Muscle | 1.0 - 5.0 ng/g |

| LOD | 0.40 - 1.34 µg/kg | Feed | N/A |

| LOQ | 1.33 - 4.46 µg/kg | Feed | N/A |

| Recovery | 89.6% - 112.3% | Feed | N/A |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently one of the most widely used techniques for the determination of Zeranol and its metabolites due to its high sensitivity and specificity, which often eliminates the need for derivatization. nih.govresearchgate.net This method is suitable for analyzing a range of biological matrices, including urine, meat, milk, and eggs. lcms.czunivie.ac.at

Sample preparation for LC-MS/MS typically involves extraction with a solvent like acetonitrile, followed by a cleanup step using SPE. lcms.czunivie.ac.atnih.gov The analysis is often performed using an electrospray ionization (ESI) source in negative ion mode. nih.govspkx.net.cn Validation of LC-MS/MS methods is performed according to international guidelines, such as the Commission Decision 2002/657/EC, which defines parameters like the decision limit (CCα) and detection capability (CCβ). nih.govcabidigitallibrary.org

Research has demonstrated the effectiveness of LC-MS/MS for detecting multiple Zeranol-related residues simultaneously. lcms.cz For example, a method for animal-derived foods showed extraction recoveries between 65% and 115%. lcms.cz Another study for the analysis of animal urine achieved CCα values ranging from 0.04 to 0.18 µg/l and CCβ values from 0.07 to 0.31 µg/l, well below the recommended concentration of 2 µg/l. nih.gov In urine and meat samples, detection limits between 0.1 and 0.5 ppb have been achieved, with recovery rates of 86% to 102%. univie.ac.atresearchgate.net

| Parameter | Value | Matrix |

|---|---|---|

| Recovery | 65% - 115% | Pork, beef, lamb, chicken liver, milk, eggs |

| Recovery | 76.2% - 116.3% | Animal Urine |

| Recovery | 86% - 102% | Urine and Meat |

| Decision Limit (CCα) | 0.04 - 0.18 µg/l | Animal Urine |

| Detection Capability (CCβ) | 0.07 - 0.31 µg/l | Animal Urine |

| Limit of Detection (LOD) | 0.1 - 0.5 ppb | Urine and Meat |

| Limit of Quantification (LOQ) | 0.5 - 1.0 ppb | Urine and Meat |

Immunochemical Assays for Screening and Quantification

Immunochemical assays are valuable tools for the rapid screening of a large number of samples for the presence of Zeranol and its metabolites. researchgate.net These methods are based on the specific binding between an antibody and the target antigen (Zeranol).

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) is a highly sensitive in vitro technique that uses radiolabeled molecules to measure the concentration of antigens. wikipedia.orgrevvity.com The principle is based on competitive binding, where a radioactive-labeled Zeranol ("hot") competes with the unlabeled Zeranol ("cold") in the sample for a limited number of antibody binding sites. wikipedia.orgrevvity.com

An RIA for Zeranol was developed using an antibody raised against a Zeranol-conjugate. nih.gov The method was validated for use in sheep and cattle urine, with limits of detection of approximately 2 ng/ml and 2.5 ng/ml, respectively. nih.gov Following implantation of Zeranol in cattle, urine concentrations reached a mean maximum of 13.5 ng/ml after 22 days. nih.gov Though extremely sensitive, RIA requires specialized equipment and safety precautions due to the use of radioactive materials. wikipedia.org

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical method for screening Zeranol residues in various matrices, including urine and tissues. nih.govscielo.br It is a cost-effective and easy-to-use alternative to chromatographic methods for mass screening. nih.govnih.gov The most common format is the competitive ELISA, where Zeranol in the sample competes with a Zeranol-enzyme conjugate for binding to a limited number of specific antibodies coated on a microtiter plate.

A polyclonal antibody-based ELISA was developed for quantifying Zeranol in bovine urine, showing a linear response range between 0.02 and 1 µg/ml and a detection limit of 0.02 µg/ml. nih.gov Recoveries in spiked urine samples ranged from 82% to 127%. nih.gov Another study developed a broad-spectrum indirect competitive ELISA (ic-ELISA) for Zeranol and five of its analogues in various cattle-derived samples. nih.gov This assay showed a half-maximal inhibitory concentration (IC50) for Zeranol of 0.103 ng/mL, with recovery rates from 79.2% to 104.2%. nih.gov A strong correlation (R² = 0.9845) was found between the results from this ELISA and the confirmatory HPLC-MS/MS method. researchgate.netnih.gov

| Parameter | Value | Matrix | Assay Type |

|---|---|---|---|

| LOD | 0.02 µg/ml | Bovine Urine | Polyclonal Ab-based ELISA |

| Linear Range | 0.02 - 1 µg/ml | Bovine Urine | Polyclonal Ab-based ELISA |

| Recovery | 82% - 127% | Bovine Urine | Polyclonal Ab-based ELISA |

| IC50 (Zeranol) | 0.103 ng/mL | Bovine muscle, liver, kidney, urine, milk | ic-ELISA |

| Recovery | 79.2% - 104.2% | Bovine muscle, liver, kidney, urine, milk | ic-ELISA |

Chemiluminescent Immunoassays

Chemiluminescent immunoassays (CLIAs) represent a highly sensitive method for the detection of zeranol and its metabolites. This technique is based on the principle of competitive immunoassay, where the analyte of interest competes with a labeled antigen for a limited number of antibody binding sites. In this case, the label is a chemiluminescent molecule, such as an isoluminol conjugate, which emits light upon a chemical reaction. The intensity of the light produced is inversely proportional to the concentration of the analyte in the sample.

A sensitive immunoassay for zeranol detection utilizes a zeranol-isoluminol conjugate, which has achieved detection limits as low as 2-5 picograms (pg) of zeranol per tube nih.gov. This level of sensitivity is crucial for detecting the trace amounts of residues found in biological samples. The assay is also capable of determining the primary bovine metabolites of zeranol, zearalanone and taleranol nih.gov. Research has shown that taleranol is a major metabolite in male veal calves, whereas zearalanone is the predominant metabolite in adult cattle nih.gov.

To enhance sensitivity further, novel CLIA methods have incorporated signal amplification strategies, such as using gold nanoparticles labeled with streptavidin-horseradish peroxidase nih.gov. While developed for the parent compound zearalenone (B1683625), this approach demonstrates the potential for significant improvements in detection limits for related resorcylic acid lactones like zeranol. For a zearalenone CLIA, this method yielded a limit of detection of 0.008 ng/mL and a linear working range of 0.02-0.51 ng/mL nih.gov. The assay also showed cross-reactivity with zeranol (α-zearalanol) at 32%, indicating its applicability for detecting this family of compounds nih.gov.

Immunogram Approach for Metabolite Profiling

Information regarding a specific "Immunogram Approach" for zeranol metabolite profiling is not available in the reviewed scientific literature.

Sample Preparation and Extraction Strategies from Complex Biological Matrices (e.g., tissue, urine, bile)

Effective sample preparation is a critical step for the reliable analysis of zeranol and its metabolites, as it serves to isolate the target analytes from interfering matrix components and to concentrate them for detection. The strategies employed vary depending on the biological matrix being analyzed.

For urine and bile , a common initial step is enzymatic hydrolysis to deconjugate the metabolites, which are often excreted as glucuronide and/or sulfate (B86663) conjugates fao.orgrivm.nl. This is typically performed using enzymes like β-glucuronidase/arylsulfatase from Helix pomatia rivm.nlrivm.nl. Following hydrolysis, a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is frequently used for purification and concentration rivm.nlnih.govresearchgate.net. LLE with solvents such as diethyl ether or tert-butyl methyl ether is followed by SPE cleanup using cartridges like C18 (reversed-phase) and aminopropyl (NH2) rivm.nlnih.govresearchgate.net.

For solid matrices like tissue (muscle, liver, kidney) , the process begins with homogenization. An enzymatic digestion step using proteases may be employed for meat samples to break down the tissue structure and release the analytes rivm.nlrivm.nl. Similar to urine, liver and kidney samples often undergo enzymatic hydrolysis rivm.nlrivm.nl. Extraction is then carried out with organic solvents like acetonitrile or methanol lcms.czrsc.org. The resulting extract is typically subjected to a multi-step cleanup process involving solvent partitioning and SPE with various cartridges to remove fats and other interferences researchgate.netlcms.cz.

| Biological Matrix | Key Preparation & Extraction Steps | Common Reagents/Materials | Source |

|---|---|---|---|

| Urine / Bile | 1. Enzymatic hydrolysis (deconjugation) 2. Liquid-Liquid Extraction (LLE) 3. Solid-Phase Extraction (SPE) cleanup | β-glucuronidase/arylsulfatase tert-Butyl methyl ether C18 and NH2 SPE cartridges | rivm.nlnih.gov |

| Tissue (Muscle) | 1. Homogenization 2. Enzymatic digestion (optional) 3. Solvent extraction 4. SPE cleanup | Protease Acetonitrile MCX SPE cartridges | rivm.nllcms.cz |

| Tissue (Liver) | 1. Homogenization 2. Enzymatic hydrolysis 3. Solvent extraction 4. LLE and/or SPE cleanup | β-glucuronidase/arylsulfatase tert-Butyl methyl ether C18 SPE cartridges | rivm.nl |

Method Validation Parameters in Research Settings (e.g., sensitivity, specificity, detection limits)

Validation of analytical methods is essential to ensure that the results are reliable, reproducible, and accurate. In research settings, key validation parameters are rigorously evaluated according to established guidelines, such as those from the Commission Decision 2002/657/EC nih.govresearchgate.netcabidigitallibrary.org.

Sensitivity is demonstrated by the method's limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy nih.gov. For zeranol and its metabolites, highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have achieved LODs in the range of 0.1 to 0.5 µg/kg (ppb) in tissue and urine researchgate.netresearchgate.net. An LC-MS/MS method for animal-derived foods reported an LOD of 0.1 µg/kg for six zeranol-related residues lcms.cz.

Specificity refers to the ability of the method to unequivocally identify and quantify the target analyte in the presence of other components in the sample matrix. Mass spectrometric methods (GC-MS and LC-MS/MS) provide high specificity through the monitoring of specific precursor and product ion transitions lcms.czcabidigitallibrary.org.

Other critical validation parameters include:

Linearity : The ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a correlation coefficient (R²) greater than 0.99 nih.gov.

Accuracy (Recovery) : The closeness of the measured value to the true value, often assessed by analyzing spiked samples. Acceptable recovery rates for zeranol analysis are generally between 70% and 120% nih.govresearchgate.netlcms.cz.

Precision (Repeatability and Reproducibility) : The degree of agreement among a series of measurements. Repeatability refers to measurements taken under the same conditions, while reproducibility assesses variability under different conditions (e.g., different days, analysts). For zeranol analysis, repeatability is often required to be below 20% and reproducibility below 25% nih.gov.

Decision Limit (CCα) and Detection Capability (CCβ) : These are statistical parameters defined by Commission Decision 2002/657/EC. CCα is the limit at and above which it can be concluded with a certain error probability that a sample is non-compliant. CCβ is the smallest content of the substance that may be detected, identified, and/or quantified in a sample with a certain error probability nih.govresearchgate.net. For zeranol in urine, CCα values have been reported in the range of 0.04 to 0.18 µg/L and CCβ values from 0.07 to 0.31 µg/L nih.gov.

| Method | Matrix | Parameter | Reported Value | Source |

|---|---|---|---|---|

| LC-MS/MS | Animal Urine | LOD | 0.1 - 0.5 ppb | researchgate.net |

| LC-MS/MS | Animal Urine | LOQ | 0.5 - 1.0 ppb | researchgate.net |

| LC-MS/MS | Animal-derived foods | LOD | 0.1 µg/kg | lcms.cz |

| LC-MS/MS | Animal Urine | Recovery | 76.2% - 116.3% | nih.gov |

| LC-MS/MS | Animal-derived foods | Recovery | 65% - 115% | lcms.cz |

| LC-MS/MS | Animal Urine | Linearity (R²) | > 0.99 | nih.gov |

| LC-MS/MS | Animal Urine | CCα (Decision Limit) | 0.04 - 0.18 µg/L | nih.gov |

| LC-MS/MS | Animal Urine | CCβ (Detection Capability) | 0.07 - 0.31 µg/L | nih.gov |

Discrimination of Exogenous Zeranol Administration from Natural Zearalenone Contamination in Feed

A significant regulatory and analytical challenge is distinguishing between the illegal use of zeranol as a growth promoter and the presence of zeranol in animal-derived products resulting from the metabolism of naturally occurring zearalenone, a mycotoxin produced by Fusarium fungi that can contaminate animal feed nih.govwada-ama.org.

The key to differentiation lies in analyzing the metabolic profiles of both compounds. Zearalenone is metabolized in animals to α-zearalenol and β-zearalenol, and subsequently, zeranol can be formed as a minor metabolite researchgate.netwada-ama.org. Conversely, when zeranol is administered directly, it is metabolized primarily to taleranol and zearalanone; the formation of zearalenone and its specific metabolites (α- and β-zearalenol) does not occur or happens at ultra-trace amounts wada-ama.org.

Therefore, analytical methods focus on the simultaneous detection and quantification of the full suite of resorcylic acid lactones (RALs), including zeranol, taleranol, zearalanone, zearalenone, α-zearalenol, and β-zearalenol researchgate.netcabidigitallibrary.org. The presence of zeranol along with significant levels of zearalenone, α-zearalenol, and/or β-zearalenol is a strong indicator of mycotoxin contamination from feed nih.govwada-ama.org. In contrast, the detection of zeranol and taleranol with negligible or no detectable levels of zearalenone and its specific metabolites points towards the administration of zeranol nih.govwada-ama.org.

Regulatory bodies and organizations like the World Anti-Doping Agency (WADA) have established guidelines based on these principles. They require laboratories that detect zeranol to also test for zearalenone, α-zearalenol, and β-zearalenol and to evaluate the ratios of these compounds to zeranol and its direct metabolites wada-ama.org. For instance, elevated ratios of zearalenone/zeranol or α-zearalenol/zeranol would suggest a mycotoxin source wada-ama.org. The European Union Reference Laboratory (EURL) has also developed a mathematical model based on the concentrations of these compounds to help discriminate between the two sources nih.gov.

Environmental Fate, Transport, and Detection in Agro Ecosystems

Introduction Pathways into the Environment

The primary route by which zeranol (B1682423) is introduced into the environment is through the excreta of treated animals. fda.govmst.edu Cattle implanted with zeranol excrete the compound and its metabolites in both feces and urine. nih.govfao.org Studies have shown that a significant portion of the administered dose is recovered in the urine and feces of treated cattle. fao.org This manure, when collected from feedlots and applied to farmland as fertilizer, becomes a direct source of zeranol in the soil environment. fda.gov Zeranol can then potentially enter aquatic ecosystems through runoff from fields where manured has been applied or directly from feedlots. fda.gov

Degradation and Phototransformation Pathways in Aquatic and Soil Systems

The persistence of zeranol in the environment is influenced by various degradation and transformation processes in both aquatic and soil systems. The half-life of zeranol in manure or soil is reported to be less than 90 days. fda.gov

Direct and Indirect Photolysis Mechanisms

In sunlit surface waters, zeranol exhibits reactivity primarily through indirect photolysis mechanisms. washington.edunih.govacs.org Unlike some other synthetic growth promoters that undergo rapid direct photolysis, zeranol's decay is largely dependent on the presence of dissolved organic matter (DOM), such as humic and fulvic acids. washington.edunih.govacs.org Studies have shown that zeranol only exhibits reactivity in irradiated solutions containing model humic and fulvic acids. washington.edunih.govacs.org The rates of indirect photolysis for zeranol have been observed to increase steadily with increasing pH, specifically from pH 7 to 9. washington.edunih.govacs.org

The indirect photolysis of zeranol is primarily driven by photooxidants generated from the irradiation of DOM. Selective probe and quencher compounds suggest that hydroxyl radicals and triplet state dissolved organic matter are largely responsible for zeranol's decay at neutral pH. washington.edunih.govacs.org In more alkaline waters, singlet oxygen also contributes modestly to the degradation process. washington.edunih.govacs.org This observed pH dependence is thought to be a result of photooxidants reacting predominantly with the monodeprotonated form of zeranol, which has pKa values of 8.44 and 11.42. washington.edunih.govacs.orgacs.org

Influence of Environmental Variables (e.g., pH, humic substances)

As noted, pH plays a significant role in the indirect photolysis of zeranol, with increased degradation rates observed at higher pH values (7-9) due to the deprotonation of the molecule and its reactivity with photooxidants. washington.edunih.govacs.org The presence of humic and fulvic acids, as components of dissolved organic matter, is crucial for the indirect phototransformation of zeranol in water, as they act as photosensitizers generating the reactive species responsible for its decay. washington.edunih.govacs.org

In soil systems, while biotransformation is often considered a major sink for synthetic growth promoters and their metabolites, abiotic transformation processes can also occur. washington.edu Studies in sterilized soil systems have shown that zeranol can undergo mineral-promoted reactions. washington.edu Amorphous manganese oxide, for instance, has been shown to be reactive towards zeranol, leading to nearly complete transformation within a short period at relatively low concentrations of the mineral. washington.edu This suggests that mineral surfaces in soil can catalyze the oxidation or other transformation reactions of zeranol. washington.edu

Sorption and Mobility Characteristics in Soil and Sediments

Sorption to soil and sediments is a crucial factor influencing the mobility and transport of zeranol in agro-ecosystems. Zeranol is expected to moderately sorb to soil, and this sorption can restrict its movement into the aquatic environment. fda.gov Adsorption/desorption studies on different soil types have shown that a notable percentage of applied zeranol is adsorbed onto soil particles. fda.gov

Research on the sorption behavior of zeranol in various soil matrices indicates that both organic matter and mineral phases can contribute to its uptake. washington.edu In organic-rich soil matrices, sorption isotherms for zeranol have been observed to be linear, suggesting partitioning into the hydrophobic sites of the organic matter, likely linked to zeranol's aromatic functionalities. washington.edu However, in soils with lower organic carbon content, evidence suggests that sorption occurs in parallel with surface reactions on inorganic mineral phases. washington.edu

Studies assessing the soil sorption behavior of zeranol in Midwestern agricultural soils have shown that it sorbs rapidly, and the sorption isotherms were largely linear. ohiolink.edunih.gov The organic carbon-normalized partition coefficients (Koc) have been experimentally determined for zeranol in agricultural soils. nih.govresearchgate.net These values are important parameters for predicting the mobility and potential leaching of zeranol through the soil profile. The log Koc for zeranol has been reported as 2.95. merck.com

While sorption can attenuate the movement of zeranol, runoff from manure-fertilized fields remains a significant pathway for its entry into surface waters. fda.govohiolink.eduresearchgate.net The extent of sorption can influence the concentration of zeranol in runoff water. fda.gov

Uptake and Biotransformation by Plants

Plants within agro-ecosystems can play a role in the environmental fate of zeranol through uptake and biotransformation processes. Studies using maize seedlings in hydroponic solutions have demonstrated the uptake of zeranol from the aqueous phase. ohiolink.eduacs.orgacs.orgnih.gov After exposure, zeranol concentrations in the hydroponic solutions decreased significantly, with observed uptake exceeding that predicted by sorption alone within a few days. acs.orgacs.orgnih.gov

Zeranol has been detected in the root tissues of maize seedlings, with concentrations peaking within the first few days of exposure. acs.orgacs.orgnih.gov While zeranol was detected in root tissues, its translocation to shoots was less pronounced, with lower concentrations measured in shoot tissues and maximum concentrations occurring later compared to roots. acs.orgacs.orgnih.gov

Biotransformation of zeranol by plants has also been observed. In maize seedlings, both oxidative and reductive transformations of zeranol have been reported, including the transformation of zeranol (α-zearalanol) to zearalanone (B192696) (ZAN) and vice versa. ohiolink.eduresearchgate.net However, concentrations measured in plant tissues were often less than those predicted by simple partition-limited uptake models, suggesting that transformation and potentially irreversible binding processes within the plant contribute to the observed removal from the surrounding medium. acs.orgacs.orgnih.gov

Hybrid poplar trees, which can be used in riparian buffer strips to intercept agricultural runoff, have also shown the ability to rapidly remove zeranol from aqueous solutions through sorption by roots and some uptake and translocation. oup.com Transformation products, such as zearalanone, have been detected in the root tissues of poplars exposed to zeranol. oup.com

Detection and Monitoring Strategies in Environmental Samples

Monitoring the presence and concentration of zeranol in environmental samples is essential for assessing its potential environmental impact. Various analytical methods have been developed for the detection of zeranol in different matrices, including environmental samples. lcms.cztandfonline.comnih.govchromatographyonline.com

High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection has been used for the analysis of zeranol in environmental samples, such as air and area wipes. tandfonline.comnih.gov Method evaluations have included assessing sample preparation techniques, extraction efficiencies, and sample stability. tandfonline.comnih.gov The analytical range, limits of detection (LOD), and limits of quantitation (LOQ) have been established for these methods, providing the sensitivity and specificity needed for environmental monitoring. tandfonline.comnih.gov

More sensitive techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are also employed for the detection and quantification of zeranol and its metabolites in various complex matrices, including environmental water samples and animal-derived foods that could serve as indicators of environmental contamination. lcms.cznih.govthermofisher.com These methods often involve sample preparation steps like extraction and clean-up to isolate and concentrate the analytes before analysis. lcms.cz LC-MS/MS methods have demonstrated high recovery rates, sensitivity, and reproducibility, meeting the requirements for detecting zeranol residues at low levels. lcms.cznih.gov

Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and time-resolved fluoroimmunoassay (TR-FIA), have also been used for screening environmental samples for zeranol. researchgate.net However, it is important to note that some immunoassay kits for zeranol can cross-react with toxins produced by naturally occurring Fusarium fungi, potentially leading to false-positive screening results. researchgate.net Confirmatory methods, such as GC/MS or UPLC-MS/MS, are often necessary to confirm the presence of zeranol and differentiate it from interfering compounds. researchgate.netresearchgate.net

Monitoring strategies for zeranol in the environment may involve collecting samples from various compartments, including manure, soil, surface water, and potentially plant tissues, to assess its distribution and fate. fda.govacs.orgacs.orgnih.govoup.com

Data Tables

While specific detailed quantitative data tables for environmental concentrations across various studies were not consistently available in a format suitable for direct extraction and interactive table generation from the search results, key findings regarding parameters like half-life, sorption coefficients, and plant uptake percentages can be summarized:

| Parameter | Value / Observation | Environmental Compartment | Source |

| Half-life | Less than 90 days | Manure or Soil | fda.gov |

| Log Koc | 2.95 | Soil | merck.com |

| Sorption to soil | Moderate; 44% to 58% of applied zeranol adsorbed | Soil | fda.gov |

| Indirect Photolysis in water | Reactivity in presence of humic/fulvic acids; rates increase pH 7-9 | Aquatic | washington.edunih.govacs.org |

| Maize Seedling Uptake (22 days) | >96% decrease in solution concentration | Aquatic (Hydroponic) | acs.orgacs.orgnih.gov |

| Zeranol in Maize Roots | Detected; concentrations up to 0.19 µmol/g; peaks 1-3 days | Plant (Roots) | acs.orgacs.orgnih.gov |

| Zeranol in Maize Shoots | Detected; maximum 0.8 nmol/g after 16 days | Plant (Shoots) | acs.orgacs.orgnih.gov |

Note: The values presented are based on specific study conditions and may vary depending on environmental factors and experimental design.

Comparative Research with Other Growth Promoting Agents

Comparisons with Natural Steroidal Hormones (e.g., Estradiol-17β, Testosterone (B1683101), Progesterone)